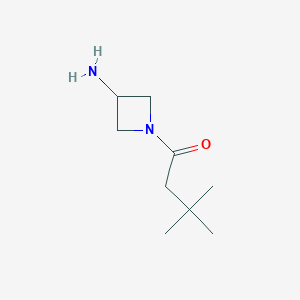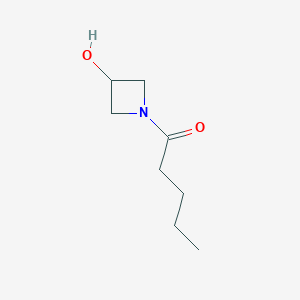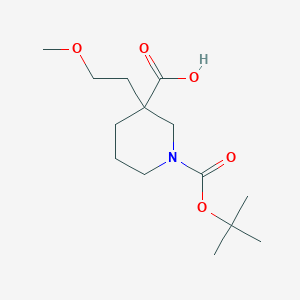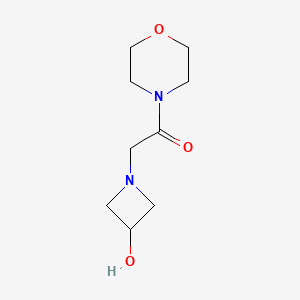
1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one
Vue d'ensemble
Description
“1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one” is a chemical compound . The compound is also known as “1-(3-aminoazetidin-1-yl)propan-1-one hydrochloride” with a CAS Number of 2230804-31-4 . It has a molecular weight of 164.63 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 241.0±33.0 °C, a predicted density of 1.131±0.06 g/cm3, and a predicted pKa of 6.33±0.20 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Metabolic Studies
- Metabolism Analysis: Takayama et al. (2014) conducted a study on the metabolism of several new illicit drugs, including derivatives containing 1-amino-3,3-dimethyl-1-oxobutan-2-yl moieties, using human liver microsomes. This research provides insights into the metabolism of compounds related to 1-(3-Aminoazetidin-1-yl)-3,3-dimethylbutan-1-one, particularly regarding their processing by cytochrome p450 enzymes (Takahiro Takayama et al., 2014).
Synthesis and Characterization
- Synthesis of Heterocyclic Compounds: Mistry and Desai (2006) reported on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the utility of similar structures in pharmacological applications, which may include compounds like this compound (K. Mistry & K. R. Desai, 2006).
Pharmacological Evaluation
- Antimicrobial and Antifungal Activities: A study by Arshad et al. (2021) on 1,3-thiazolidin-4-ones fused with pyrimidin-2-yl-imidazol-4-yl moieties, structurally related to this compound, demonstrated antimicrobial potential against various bacterial and fungal strains, indicating a potential application in antimicrobial therapies (M. Arshad et al., 2021).
Biological Activity
- Synthesis and Biological Activity: Research by Qin et al. (2009) on the synthesis of novel compounds using 3,3-dimethylbutan-2-one, a core component of this compound, showed promising plant-growth regulatory activities, indicating potential agricultural applications (Xue Qin et al., 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)4-8(12)11-5-7(10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUHQXHZFQVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)


![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)


![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)


